molecular formula C15H25ClO2 B12726241 2-((10-Chloro-3-decynyl)oxy)tetrahydro-2H-pyran CAS No. 71673-29-5

2-((10-Chloro-3-decynyl)oxy)tetrahydro-2H-pyran

Cat. No.: B12726241
CAS No.: 71673-29-5
M. Wt: 272.81 g/mol
InChI Key: PFKZTZZEEPSIAA-HNNXBMFYSA-N
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Description

2-((10-Chloro-3-decynyl)oxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C15H25ClO2. This compound is characterized by a tetrahydropyran ring structure with a 10-chloro-3-decynyl group attached via an oxygen atom. It is a versatile compound with various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((10-Chloro-3-decynyl)oxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with 10-chloro-3-decyn-1-ol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-((10-Chloro-3-decynyl)oxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((10-Chloro-3-decynyl)oxy)tetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((10-Chloro-3-decynyl)oxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins by forming covalent bonds with active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((10-Chloro-3-decynyl)oxy)tetrahydro-2H-pyran is unique due to the presence of the 10-chloro-3-decynyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

71673-29-5

Molecular Formula

C15H25ClO2

Molecular Weight

272.81 g/mol

IUPAC Name

(2R)-2-(10-chlorodec-3-ynoxy)oxane

InChI

InChI=1S/C15H25ClO2/c16-12-8-5-3-1-2-4-6-9-13-17-15-11-7-10-14-18-15/h15H,1-3,5,7-14H2/t15-/m0/s1

InChI Key

PFKZTZZEEPSIAA-HNNXBMFYSA-N

Isomeric SMILES

C1CCO[C@@H](C1)OCCC#CCCCCCCCl

Canonical SMILES

C1CCOC(C1)OCCC#CCCCCCCCl

Origin of Product

United States

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